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Citronellyl-CoA

acyl-CoA dehydrogenase substrate specificity terpenoid catabolism

Citronellyl-CoA (citronellyl-coenzyme A; CAS 711027-76-8; MW 919.77) is the CoA thioester of citronellic acid, belonging to the class of 2,3,4-saturated fatty acyl-CoAs. It is the activated metabolic intermediate that channels citronellol and citronellate into the acyclic terpene utilization (Atu) pathway in Pseudomonas aeruginosa and related bacteria.

Molecular Formula C31H52N7O17P3S
Molecular Weight 919.8 g/mol
Cat. No. B15549547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitronellyl-CoA
Molecular FormulaC31H52N7O17P3S
Molecular Weight919.8 g/mol
Structural Identifiers
InChIInChI=1S/C31H52N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,16-17,19-20,24-26,30,41-42H,6,8-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t19?,20-,24-,25-,26+,30-/m1/s1
InChIKeyVDDADDVBKMQECN-OUDFDEKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Citronellyl-CoA for Acyclic Terpene Catabolism Research: A Pathway-Specific Coenzyme A Thioester


Citronellyl-CoA (citronellyl-coenzyme A; CAS 711027-76-8; MW 919.77) is the CoA thioester of citronellic acid, belonging to the class of 2,3,4-saturated fatty acyl-CoAs [1]. It is the activated metabolic intermediate that channels citronellol and citronellate into the acyclic terpene utilization (Atu) pathway in Pseudomonas aeruginosa and related bacteria [2]. Unlike generic short- or medium-chain acyl-CoAs, citronellyl-CoA carries a branched, unsaturated monoterpenoid acyl chain (3,7-dimethyloct-6-enoyl) that renders it uniquely recognizable by a dedicated, terpenoid-specific enzyme suite [2].

Why Generic Acyl-CoA Analogs Cannot Substitute for Citronellyl-CoA in Terpene Metabolism Studies


Substituting octanoyl-CoA, isovaleryl-CoA, or other common straight- or branched-chain acyl-CoA thioesters for citronellyl-CoA in Atu-pathway research is not supported by biochemical evidence. The primary dehydrogenase AtuD is completely inactive toward octanoyl-CoA, isovaleryl-CoA, and 5-methylhex-4-enoyl-CoA [1], and the pathway's key enzyme geranyl-CoA carboxylase (GCCase) exhibits a 2.55-fold higher catalytic efficiency for geranyl-CoA—the immediate downstream product of citronellyl-CoA oxidation—over 3-methylcrotonyl-CoA (MC-CoA) [2]. Moreover, AtuD itself was reported as the first acyl-CoA dehydrogenase with documented substrate specificity for a terpenoid molecular structure [1], confirming that generic replacement would yield non-physiological or absent activity in any Atu-pathway reconstitution assay.

Citronellyl-CoA Differential Evidence Guide: Quantitative Comparator Data for Scientific Evaluation


Strict Substrate Discrimination by AtuD: Citronellyl-CoA vs. Straight-Chain and Branched-Chain Acyl-CoAs

Purified AtuD, the dedicated citronellyl-CoA dehydrogenase of the Atu pathway, exhibits strict substrate specificity: it catalyzes oxidation of citronellyl-CoA with a Vmax of 850 mU mg⁻¹ and a Km of 1.6 μM, yet is completely inactive toward three structurally related acyl-CoAs—octanoyl-CoA (straight-chain C8), isovaleryl-CoA (branched-chain C5), and 5-methylhex-4-enoyl-CoA (unsaturated, branched) [1]. The second dehydrogenase PA1535, by contrast, accepts both citronellyl-CoA (Km 18 μM) and octanoyl-CoA (Km 130 μM), demonstrating that the high-specificity discrimination is not a universal property of all acyl-CoA dehydrogenases in this organism [1].

acyl-CoA dehydrogenase substrate specificity terpenoid catabolism

AtuD vs. PA1535: 11.25-Fold Affinity Advantage for Citronellyl-CoA Distinguishes the Essential from the Accessory Dehydrogenase

Among the two enzymes capable of oxidizing citronellyl-CoA in P. aeruginosa, AtuD binds the substrate with a Km of 1.6 ± 0.3 μM, whereas the paralog PA1535 exhibits an 11.25-fold lower apparent affinity (Km 18 ± 1.1 μM) [1]. Conversely, PA1535 displays a higher maximum velocity (Vmax 2450 ± 26 mU mg⁻¹ vs. 850 ± 37 mU mg⁻¹ for AtuD) [1]. In vivo, only the atuD knockout abolishes growth on acyclic terpenes; the PA1535 mutant retains wild-type-level terpene utilization, establishing that high-affinity recognition (Km 1.6 μM) rather than high Vmax is the biochemically relevant parameter for pathway flux [1].

enzyme kinetics Km comparison AtuD PA1535

Pathway Essentiality: AtuD-Dependent Growth on Terpenes Confirms Citronellyl-CoA as the Obligate Metabolic Entry Point

Mutant analysis in P. aeruginosa demonstrated that disruption of atuD completely eliminates the ability to grow on citronellol or citronellate as sole carbon sources, whereas deletion of the PA1535 gene (encoding the alternative citronellyl-CoA dehydrogenase) does not impair growth on acyclic terpenes [1]. This genetic evidence directly links the AtuD–citronellyl-CoA interaction to whole-cell metabolic competence and demonstrates that the high-affinity dehydrogenase (AtuD, Km 1.6 μM) is not functionally redundant with its paralog (PA1535, Km 18 μM) [1].

gene knockout phenotype Atu pathway in vivo essentiality

Expression-Specific Induction: AtuD Is Exclusively Upregulated on Terpene Substrates, Not on Isovalerate or Succinate

Two-dimensional gel electrophoresis and proteomic profiling revealed that AtuD and PA1535 are specifically expressed when P. aeruginosa is cultured on citronellol or citronellate, and are completely absent in cells grown on succinate or isovalerate [1]. Quantitative proteome analysis identified 187 proteins, including AtuA through AtuG, whose abundance increased significantly in the presence of citronellate [2]. This stringent substrate-dependent regulation contrasts with constitutively expressed medium-chain acyl-CoA dehydrogenases that process octanoyl-CoA or isovaleryl-CoA and confirms that citronellyl-CoA metabolism is part of a dedicated, inducible catabolic regulon [1].

proteomics gene regulation Atu pathway inducible expression

Downstream Carboxylase Selectivity: Citronellyl-CoA-Derived Geranyl-CoA Is Processed 2.55-Fold More Efficiently Than MC-CoA by GCCase

After oxidation of citronellyl-CoA to geranyl-CoA by AtuD, the pathway intermediate geranyl-CoA is carboxylated by GCCase (AtuC/AtuF). GCCase displays sigmoidal kinetics with an apparent K0.5 of 8.8 μM for geranyl-CoA and catalyzes the reaction with a catalytic efficiency of 56 (arbitrary units based on kcat/K0.5) [1]. The same enzyme can also carboxylate 3-methylcrotonyl-CoA (MC-CoA, the intermediate of the parallel leucine-isovalerate pathway) but with a catalytic efficiency of only 22—a 2.55-fold preference for the citronellyl-CoA-derived substrate [1]. MCCase, by contrast, does not accept geranyl-CoA at all, confirming a unidirectional pathway gate [1].

geranyl-CoA carboxylase catalytic efficiency substrate preference Atu pathway

Citronellyl-CoA Application Scenarios: Where Its Differentiated Profile Drives Research and Development Value


In Vitro Reconstitution of the Complete Atu Pathway for Terpenoid Catabolic Flux Studies

Researchers aiming to reconstitute the P. aeruginosa acyclic terpene utilization pathway from citronellate to acetyl-CoA in a cell-free system require citronellyl-CoA as the obligate entry intermediate. The strict specificity of AtuD (Km 1.6 μM) and the in vivo essentiality of the atuD gene mean that substituting octanoyl-CoA or isovaleryl-CoA yields zero dehydrogenase activity [1]. Only authentic citronellyl-CoA enables the full sequential dehydrogenase–carboxylase–hydratase–lyase cascade to be assayed quantitatively.

High-Throughput Screening for AtuD-Specific Inhibitors as Anti-Pseudomonal Candidates

Because AtuD represents the first documented acyl-CoA dehydrogenase with terpenoid-specific substrate recognition and is essential for growth on terpenes, it constitutes a potential narrow-spectrum anti-pseudomonal target [1]. Inhibitor screening campaigns require citronellyl-CoA as the native substrate to establish baseline activity (Vmax 850 mU mg⁻¹, Km 1.6 μM) [1]; the paralog PA1535 (Km 18 μM, broader specificity) cannot serve as a surrogate because it is non-essential in vivo, and hits discovered against PA1535 would lack therapeutic relevance [1].

Biotransformation and Metabolic Engineering for Terpenoid-Derived Fine Chemicals

The Atu pathway represents a metabolic route for converting abundant plant-derived citronellol into acetyl-CoA and 3-oxo-7-methyl-6-octenoyl-CoA, which can be diverted for biotechnological production of terpenoid intermediates [1][2]. Engineering efforts that overexpress AtuD and GCCase require exogenous citronellyl-CoA or its metabolic precursor citronellate to drive flux through the carboxylation step, where GCCase processes geranyl-CoA with 2.55-fold higher catalytic efficiency (56) than MC-CoA (22) [2]. Procuring citronellyl-CoA enables precise in vitro characterization of engineered enzyme variants before deployment in whole-cell systems.

Quantitative Proteomic and Metabolomic Reference for Terpene-Induced Metabolic Reprogramming

Stable isotope-labeled or unlabeled citronellyl-CoA serves as an essential analytical reference standard for LC-MS/MS-based metabolomics experiments tracking the Atu pathway in Pseudomonas species grown on citronellol [1][2]. The documented quantitative proteome shift—187 proteins including AtuA through AtuG specifically upregulated on citronellate [2]—requires authenticated citronellyl-CoA for peak identification, retention time alignment, and calibration curve construction, as there is no commercially viable structural analog that co-elutes with identical chromatographic behavior.

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